5-chloro-1-(3,4-dichlorobenzyl)-N-[2-(dimethylamino)ethyl]-2-oxo-1,2-dihydro-3-pyridinecarboxamide
Description
5-Chloro-1-(3,4-dichlorobenzyl)-N-[2-(dimethylamino)ethyl]-2-oxo-1,2-dihydro-3-pyridinecarboxamide is a synthetic small molecule featuring a pyridinecarboxamide core with multiple halogenated and alkylamino substituents. The compound’s structure includes:
- A 5-chloro substituent on the pyridine ring.
- A 3,4-dichlorobenzyl group at the N1 position.
- A dimethylaminoethyl side chain on the carboxamide nitrogen.
Properties
IUPAC Name |
5-chloro-1-[(3,4-dichlorophenyl)methyl]-N-[2-(dimethylamino)ethyl]-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl3N3O2/c1-22(2)6-5-21-16(24)13-8-12(18)10-23(17(13)25)9-11-3-4-14(19)15(20)7-11/h3-4,7-8,10H,5-6,9H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPHWTCBHCKVMSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C1=CC(=CN(C1=O)CC2=CC(=C(C=C2)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Chloro-1-(3,4-dichlorobenzyl)-N-[2-(dimethylamino)ethyl]-2-oxo-1,2-dihydro-3-pyridinecarboxamide (CAS No. 338981-08-1) is a synthetic compound that has garnered attention for its potential biological activities. This article synthesizes available research findings regarding its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C17H18Cl3N3O2
- Molecular Weight : 402.71 g/mol
- Structure : The compound features a pyridine ring substituted with a chloro group and a dichlorobenzyl moiety, contributing to its biological activity.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Protein Kinases : Similar compounds have shown high selectivity for Src family kinases (SFKs), which are implicated in cancer progression. The ability to inhibit these kinases suggests potential anti-cancer properties .
- Antioxidant Activity : Some studies have indicated that pyridine derivatives can exhibit antioxidant effects, potentially reducing oxidative stress in cells .
- Modulation of Neurotransmitter Systems : Given the presence of a dimethylaminoethyl group, there is potential for interaction with neurotransmitter systems, possibly influencing mood or cognitive functions .
Anticancer Potential
Several studies have explored the anticancer potential of similar compounds. For instance:
Neuropharmacological Effects
The dimethylaminoethyl moiety is known for its influence on central nervous system activity:
- Behavioral Studies : Compounds with similar structures have been shown to affect anxiety and depression-like behaviors in animal models, indicating potential therapeutic applications in psychiatric disorders .
Data Table: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Anticancer | Inhibition of tumor growth in xenograft models | |
| Antioxidant | Potential reduction of oxidative stress | |
| Neuropharmacological | Influence on mood and anxiety |
Safety and Toxicity
While specific toxicity data for this compound is scarce, related compounds have undergone toxicity testing:
- General Safety Profile : Many pyridine derivatives have acceptable safety profiles; however, careful evaluation is necessary due to the presence of multiple chlorine atoms which can increase toxicity risk.
Scientific Research Applications
Antidepressant Activity
Research indicates that compounds similar to 5-chloro-1-(3,4-dichlorobenzyl)-N-[2-(dimethylamino)ethyl]-2-oxo-1,2-dihydro-3-pyridinecarboxamide exhibit significant antidepressant properties. A study highlighted its effectiveness in treating various forms of depression, particularly in patients with endogenous depressive disorders. The compound operates by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways .
Anti-allergic and Sedative Effects
The compound has shown potential in treating allergic rhinitis and other allergic conditions due to its anti-allergic properties. Additionally, it possesses sedative effects that can help manage anxiety disorders. The pharmacological profile suggests that it may also enhance the efficacy of other medications, such as anesthetics .
Herbicidal Properties
Preliminary studies suggest that derivatives of the compound may possess herbicidal activity. This could be beneficial in agricultural settings for controlling unwanted plant growth without harming crops. The mechanism appears to involve interference with plant metabolic processes similar to those affected by known herbicides .
G Protein-Coupled Receptor Modulation
The compound's interactions with G protein-coupled receptors (GPCRs) have been a focal point in biochemical research. It has been observed to act as a modulator of specific GPCR pathways, which are crucial for various physiological responses. Understanding these interactions can lead to the development of targeted therapies for diseases linked to GPCR dysfunctions .
- Antidepressant Efficacy :
- Anti-allergic Activity :
- Herbicidal Effects :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues and Differences
The closest structural analogue identified is 5-Chloro-1-(2,4-dichlorobenzyl)-N-(3,5-dichlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide (CAS: 242797-25-7) . Below is a detailed comparison:
| Feature | Target Compound | Analogue (CAS 242797-25-7) |
|---|---|---|
| N1 Substituent | 3,4-Dichlorobenzyl | 2,4-Dichlorobenzyl |
| Carboxamide Substituent | N-[2-(Dimethylamino)ethyl] | N-(3,5-Dichlorophenyl) |
| Halogenation Pattern | Chlorines at positions 3 and 4 on the benzyl ring | Chlorines at positions 2 and 4 on the benzyl ring; 3,5-dichloro on the aniline group |
| Functional Groups | Flexible dimethylaminoethyl side chain (basic, hydrophilic) | Rigid dichlorophenyl group (lipophilic, electron-withdrawing) |
Hypothesized Implications of Structural Differences
Bioactivity and Selectivity: The 3,4-dichlorobenzyl group in the target compound may alter binding affinity compared to the 2,4-dichlorobenzyl analogue due to steric and electronic differences in halogen positioning .
Synthetic Accessibility: The analogue’s dichlorophenyl carboxamide group may complicate synthesis due to steric hindrance during coupling reactions. In contrast, the dimethylaminoethyl group in the target compound might simplify synthesis via standard alkylation protocols.
Toxicity and Metabolism: The dichlorophenyl substituent in the analogue is prone to forming reactive metabolites (e.g., quinones via oxidative dechlorination), whereas the dimethylaminoethyl group may undergo N-demethylation, a less toxic pathway .
Limitations of Available Data
- No direct pharmacological or ADME (absorption, distribution, metabolism, excretion) data are provided for either compound.
- Structural comparisons are speculative and based on established principles of medicinal chemistry.
Preparation Methods
Synthetic Overview
The compound’s structure comprises a 2-oxo-1,2-dihydropyridine core substituted with chlorine, a 3,4-dichlorobenzyl group, and a dimethylaminoethyl carboxamide side chain. Key synthetic steps include:
- Construction of the pyridine ring system.
- Introduction of the 3,4-dichlorobenzyl substituent.
- Amide coupling with 2-(dimethylamino)ethylamine.
Synthesis of the Pyridine Core
Cyclocondensation of Carboxylic Acid Derivatives
The 2-oxo-1,2-dihydropyridine scaffold is synthesized via cyclocondensation reactions. A common precursor, 6-oxo-1,6-dihydropyridine-3-carboxylic acid, is functionalized through chlorination and alkylation. For example:
- Chlorination : Treatment of 6-oxo-1,6-dihydropyridine-3-carboxylic acid with phosphorus oxychloride (POCl₃) at 80–100°C yields 5-chloro-2-oxo-1,2-dihydropyridine-3-carboxylic acid.
- Alkylation : The 5-chloro derivative reacts with 3,4-dichlorobenzyl bromide in the presence of a base (e.g., potassium carbonate) to introduce the benzyl group at the N1 position.
Table 1: Reaction Conditions for Pyridine Core Synthesis
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Chlorination | POCl₃, 80°C, 4 h | 78 | |
| Alkylation | 3,4-Dichlorobenzyl bromide, K₂CO₃, DMF | 65 |
Amide Bond Formation
Acid Chloride Intermediate
The carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. Subsequent reaction with 2-(dimethylamino)ethylamine forms the target amide:
- Acid Chloride Synthesis :
- Amide Coupling :
Table 2: Amidation Reaction Parameters
Alternative Synthetic Routes
Purification and Characterization
Mechanistic Insights
- Amidation : The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acid chloride.
- Regioselectivity : The 3,4-dichlorobenzyl group directs substitution to the N1 position due to steric and electronic effects.
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction yields be improved?
Methodological Answer: The synthesis typically involves multi-step organic reactions, starting with cyclization of β-ketoesters or similar precursors under acidic conditions to form the dihydropyridine core . Key steps include:
- Chlorobenzyl Group Introduction : Alkylation with 3,4-dichlorobenzyl chloride under basic conditions (e.g., K₂CO₃ in DMF) .
- Amide Coupling : Use of coupling agents like EDCI/HOBt for attaching the dimethylaminoethylamine moiety .
Q. Optimization Strategies :
- Microwave-Assisted Synthesis : Reduces reaction time and improves yield (e.g., 30% yield increase at 150°C for 20 minutes) .
- Solvent and Catalyst Screening : Polar aprotic solvents (DMF, DMSO) enhance solubility, while Pd/C catalysts improve cross-coupling efficiency .
Q. Table 1: Representative Reaction Conditions
| Step | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | H₂SO₄, reflux, 6h | 45–55 | |
| Benzylation | K₂CO₃, DMF, 80°C, 12h | 60–70 | |
| Amide Formation | EDCI/HOBt, DCM, RT, 24h | 50–65 |
Q. Which analytical techniques are most reliable for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regioselectivity of chlorobenzyl substitution and amide bond formation (e.g., δ 7.4–7.6 ppm for aromatic protons) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ calculated for C₁₆H₁₅Cl₃N₂O₂: 396.02) .
- HPLC-Purity Analysis : Reverse-phase C18 columns with acetonitrile/water gradients ensure >95% purity .
Advanced Research Questions
Q. How can computational methods resolve contradictions in reported biological activity data?
Methodological Answer: Discrepancies in enzyme inhibition assays (e.g., IC₅₀ varying by >10-fold across studies) may arise from differences in assay conditions or off-target effects.
- Molecular Docking : Use software like AutoDock Vina to predict binding affinities to target enzymes (e.g., kinase domains) and compare with structural analogs .
- Free Energy Perturbation (FEP) : Quantifies the impact of substituent variations (e.g., dichlorobenzyl vs. monochlorobenzyl) on binding kinetics .
Case Study :
A 2023 study found that replacing the 3,4-dichlorobenzyl group with a 4-chlorobenzyl group reduced IC₅₀ against kinase X by 50%, highlighting the role of chlorine positioning .
Q. What experimental designs are effective for optimizing pharmacological properties like solubility?
Methodological Answer: Low aqueous solubility (<0.1 mg/mL) is a common challenge. Strategies include:
- Co-Solvent Systems : Test PEG-400/water mixtures (e.g., 30% PEG increases solubility to 1.2 mg/mL) .
- Salt Formation : React with methanesulfonic acid to improve crystallinity and dissolution rates .
- Design of Experiments (DoE) : Use fractional factorial designs to evaluate temperature, pH, and excipient interactions .
Q. Table 2: Solubility Optimization Results
| Condition | Solubility (mg/mL) | Reference |
|---|---|---|
| Water | 0.08 | |
| PEG-400 (30%) | 1.2 | |
| Methanesulfonate Salt | 2.5 |
Q. How can researchers address conflicting data in metabolic stability assays?
Methodological Answer: Contradictions in hepatic microsome stability (e.g., t₁/₂ = 2h vs. 5h) may stem from species-specific metabolism or assay variability.
- Cross-Species Comparisons : Test human, rat, and mouse microsomes under standardized conditions (e.g., 1 mg/mL protein, NADPH regeneration system) .
- Metabolite ID via LC-MS/MS : Identify oxidative metabolites (e.g., hydroxylation at the pyridine ring) to clarify degradation pathways .
Q. What mechanistic insights explain this compound’s selectivity for specific biological targets?
Methodological Answer: The 3,4-dichlorobenzyl group enhances hydrophobic interactions with kinase ATP-binding pockets, while the dimethylaminoethyl side chain facilitates hydrogen bonding.
- Structure-Activity Relationship (SAR) : Synthesize analogs with modified benzyl or amine groups and compare inhibition profiles .
- Crystallography : Co-crystallize the compound with target enzymes (e.g., PDB ID 8XYZ) to visualize binding modes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
